molecular formula C17H18N2O5 B5802580 N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B5802580
M. Wt: 330.33 g/mol
InChI Key: XPNMBIKPESWKNO-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative featuring a 4,5-dimethoxy-2-nitro-substituted benzoyl group attached to a 2,4-dimethylphenylamine moiety via an amide linkage. The molecular formula is C₁₇H₁₈N₂O₅, with a molecular weight of 330.34 g/mol (inferred from structurally similar compounds, e.g., ).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-10-5-6-13(11(2)7-10)18-17(20)12-8-15(23-3)16(24-4)9-14(12)19(21)22/h5-9H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNMBIKPESWKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4,5-dimethoxybenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Acylation: The nitrated product is then subjected to acylation with 2,4-dimethylphenyl isocyanate under anhydrous conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Sodium methoxide in methanol or other nucleophiles under basic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Reduction: N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-carboxybenzamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents on Aromatic Ring(s) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
N-(2,4-Dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide 2,4-dimethylphenyl (amide), 4,5-dimethoxy, 2-nitro (benzoyl) C₁₇H₁₈N₂O₅ 330.34 Reference compound
N-(4-Chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide 4-chloro-2,5-dimethoxyphenyl (amide), 4,5-dimethoxy, 2-nitro (benzoyl) Not reported Not reported Chloro substituent on phenyl ring
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-bromo (benzoyl), 4-methoxy, 2-nitro (phenyl) C₁₄H₁₂BrN₂O₄ 367.17 Bromo substituent; nitro at phenyl C2
4,5-Dimethoxy-2-nitro-N-phenethylbenzamide Phenethyl (amide), 4,5-dimethoxy, 2-nitro (benzoyl) C₁₇H₁₈N₂O₅ 330.34 Phenethyl vs. dimethylphenyl substitution
N-(2,5-Dimethoxy-4-nitrophenyl)benzamide 2,5-dimethoxy, 4-nitro (phenyl), unsubstituted benzoyl C₁₅H₁₄N₂O₅ 302.29 Nitro at phenyl C4; no methyl groups

Implications of Structural Differences

Electron-Withdrawing vs. In contrast, 4MNB places nitro on the phenyl ring, which may alter intermolecular interactions in crystalline states. Chloro in the analog from introduces electronegativity, possibly increasing polarity and affecting solubility.

Steric and Solubility Effects: The phenethyl group in the compound from introduces a flexible alkyl chain, likely enhancing lipophilicity compared to the rigid 2,4-dimethylphenyl group in the target compound. This could improve membrane permeability in biological systems. Methoxy positioning (e.g., 2,5-dimethoxy in vs.

Molecular Weight and Functional Diversity: 4MNB (367.17 g/mol) has a higher molecular weight due to bromine, which may enhance halogen bonding in crystal structures.

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